Oxazolidine, 3-(2,6-dichloroisonicotinoyl)-
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Overview
Description
(2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone is a heterocyclic compound that features both pyridine and oxazolidinone rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone typically involves the reaction of 2,6-dichloropyridine with oxazolidinone derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of (2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the pyridine ring can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
(2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known antibiotics.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit bacterial protein synthesis by binding to the bacterial ribosome. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
(2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone: shares structural similarities with other oxazolidinone derivatives such as linezolid and tedizolid, which are known antibiotics.
Oxazole Derivatives: Compounds like oxazole and its derivatives also exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness:
Structural Features: The presence of both pyridine and oxazolidinone rings in (2,6-Dichloropyridin-4-yl)(oxazolidin-3-yl)methanone provides unique chemical properties that can be exploited in various applications.
Biological Activity: Its potential as a versatile building block in medicinal chemistry distinguishes it from other similar compounds.
Properties
CAS No. |
57803-45-9 |
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Molecular Formula |
C9H8Cl2N2O2 |
Molecular Weight |
247.07 g/mol |
IUPAC Name |
(2,6-dichloropyridin-4-yl)-(1,3-oxazolidin-3-yl)methanone |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-7-3-6(4-8(11)12-7)9(14)13-1-2-15-5-13/h3-4H,1-2,5H2 |
InChI Key |
HUFKLTWJUGBMTC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCN1C(=O)C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
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